2-Methyl-4-pyridylzinc bromide
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Overview
Description
“2-Methyl-4-pyridylzinc bromide” is an organozinc compound . It has a molecular formula of C6H6BrNZn and a molecular weight of 237.41 .
Synthesis Analysis
The synthesis of this compound involves the direct insertion of active zinc into the corresponding bromopyridines under mild conditions . This method is a practical approach for introducing a pyridine ring into complex organic molecules .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cc1ccnc([Zn]Br)c1
.
Chemical Reactions Analysis
The preparation of electron-deficient pyridyl organometallic reagents, such as this compound, has been a challenging subject mainly because of some difficulties such as instability and formation of by-products . Transition-metal-catalyzed cross-coupling reactions of pyridylmetallic reagents have been frequently utilized .
Physical And Chemical Properties Analysis
This compound has a concentration of 0.5 M in THF and a density of 0.985 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthetic Routes and Coupling Reactions
2-Methyl-4-pyridylzinc bromide is utilized in the field of organic chemistry, particularly in the synthesis of various organic compounds. A notable application is in the direct preparation and coupling reactions of 2-pyridyl and 3-pyridylzinc bromides. The facile synthetic approach demonstrated using Rieke zinc with 2-bromopyridine and 3-bromopyridine results in the formation of organozinc reagents. These reagents are then used for cross-coupling with different electrophiles, producing a range of organic compounds in moderate to good yields (Kim & Rieke, 2010).
Stability and Efficiency in Cross-Coupling Chemistry
The efficiency of 2-pyridylzinc bromide in cross-coupling reactions with functionalized aryl halides is noteworthy. This compound exhibits excellent stability, which is confirmed through shelf life studies, highlighting its synthetic value in the cross-coupling reactions of sensitive heterocyclic nucleophiles. This stability and efficiency are pivotal in both academic and commercial scale applications (Coleridge et al., 2010).
Role in Heterocyclic Compound Synthesis
This compound plays a significant role in the synthesis of heterocyclic compounds. These compounds, containing a pyridine moiety, are crucial in a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials chemistry. The preparation of 2-substituted-4-pyridylzinc bromides through direct insertion of active zinc and their subsequent coupling reactions are vital in this context (Shin, Cho, & Kim, 2013).
Transition-Metal-Free and Palladium-Catalyzed Coupling Reactions
Interestingly, the coupling reactions of 2-pyridylzinc bromide with acid chlorides can be carried out without any transition metal catalyst, showcasing a unique aspect of its chemistry. Additionally, palladium-catalyzed coupling reactions result in the successful synthesis of 2-pyridylaryl compounds and symmetrical and unsymmetrical 2,2′-bipyridines under mild conditions (Kim & Rieke, 2009).
Advancements in Organozinc and Organomanganese Chemistry
Further research on this compound expands its application to the field of organozinc and organomanganese chemistry. The practical synthetic routes developed for 2-pyridyl and 3-pyridyl derivatives, utilizing coupling reactions of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides, contribute significantly to advancements in this area. These compounds have been easily prepared via direct insertion into corresponding bromopyridines, leading to the development of Grignard-type organomanganese reagents (Kim & Rieke, 2010).
Safety and Hazards
Properties
IUPAC Name |
bromozinc(1+);2-methyl-4H-pyridin-4-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWIOTNUUQURBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C[C-]=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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